molecular formula C25H20N4O4 B2664353 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326909-32-3

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No. B2664353
CAS RN: 1326909-32-3
M. Wt: 440.459
InChI Key: ONBCSMDBZFFNAR-UHFFFAOYSA-N
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Description

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, also known as BOQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BOQ belongs to the class of quinazoline derivatives and possesses a unique chemical structure that makes it a promising candidate for drug discovery.

Scientific Research Applications

  • Synthesis and Characterization of Quinazoline Derivatives :

    • Research has shown that quinazoline derivatives can be synthesized through various chemical reactions, offering potential for creating structurally diverse compounds for various applications (Gorelik et al., 1971).
    • Another study described the synthesis of complex heterocyclic ortho-quinones, highlighting the chemical versatility and potential for the development of novel compounds with unique properties (Rajesh et al., 2011).
  • Potential in Medicinal Chemistry :

    • Quinazoline derivatives have been explored for their potential in medicinal chemistry. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and tested for antitumor activity (Maftei et al., 2013).
    • Furthermore, the synthesis and cytotoxic evaluation of quinazolinone derivatives as potential anticancer agents have been reported, emphasizing the therapeutic possibilities of these compounds (Poorirani et al., 2018).
  • Application in Green Chemistry :

    • Studies have also focused on the environmentally friendly synthesis of quinazoline derivatives. For example, a green approach for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones was reported, highlighting the role of these compounds in sustainable chemistry practices (Ren et al., 2015).
  • Herbicidal Applications :

    • Quinazoline derivatives have been investigated for their potential as herbicides. A study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones demonstrated their effectiveness in controlling weeds, suggesting agricultural applications (Wang et al., 2014).
  • Antitumoral Properties :

    • The synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones and their potent antitumoral properties were also highlighted in another study, further supporting the potential of quinazoline derivatives in cancer research (Wu et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-benzyl-2-hydroxyquinazoline-4(1H)-one, followed by cyclization and dehydration to form the final product.", "Starting Materials": [ "3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine", "3-benzyl-2-hydroxyquinazoline-4(1H)-one", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine is reacted with acetic anhydride and sodium acetate in methanol to form 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-acetate.", "Step 2: 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-acetate is reacted with 3-benzyl-2-hydroxyquinazoline-4(1H)-one in chloroform in the presence of sodium hydroxide to form 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Step 3: The final product is purified by recrystallization from a mixture of methanol and water, and characterized by various spectroscopic techniques." ] }

CAS RN

1326909-32-3

Product Name

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H20N4O4

Molecular Weight

440.459

IUPAC Name

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31)

InChI Key

ONBCSMDBZFFNAR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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